Cas no 2248297-94-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-6520400
- 2248297-94-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
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- Inchi: 1S/C19H13N3O5/c1-11-5-4-8-14-16(11)20-10-21(17(14)24)9-15(23)27-22-18(25)12-6-2-3-7-13(12)19(22)26/h2-8,10H,9H2,1H3
- InChI Key: UNRUOYXTTCNHAY-UHFFFAOYSA-N
- SMILES: O(C(CN1C=NC2C(C)=CC=CC=2C1=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 363.08552052g/mol
- Monoisotopic Mass: 363.08552052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 96.4Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520400-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 0.05g |
$563.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 0.1g |
$591.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 0.25g |
$617.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 0.5g |
$645.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 1g |
$671.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 2.5g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 5g |
$1945.0 | 2023-05-31 | ||
| Enamine | EN300-6520400-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate |
2248297-94-9 | 10g |
$2884.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-(8-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl)Acetate: A Comprehensive Overview
The compound with CAS No. 2248297-94-9, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines elements of isoindole and quinazoline moieties, making it a promising candidate for various applications in drug discovery and materials science.
Isoindole derivatives have long been recognized for their unique electronic properties and structural versatility. The isoindole moiety in this compound contributes to its stability and reactivity, while the quinazoline component introduces additional functionality that enhances its potential for biological activity. Recent studies have highlighted the importance of such hybrid structures in modulating pharmacokinetic properties and improving bioavailability.
One of the most intriguing aspects of this compound is its 8-methyl substitution, which plays a critical role in modulating its electronic characteristics. This substitution not only influences the compound's solubility but also enhances its ability to interact with biological targets. Researchers have recently explored the impact of such substitutions on the compound's binding affinity and selectivity, revealing promising results in preclinical models.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 2-(8-methyl...acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindole core through cyclization reactions and the subsequent coupling with the quinazoline derivative. These steps require precise control over reaction conditions to ensure high yields and product purity.
From an applications perspective, this compound has shown potential in several therapeutic areas. For instance, its ability to inhibit specific kinase enzymes makes it a valuable tool in anticancer research. Recent studies have demonstrated its efficacy in inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, its antimicrobial properties have been explored, suggesting its potential use in developing novel antibiotics.
In terms of structural analysis, computational chemistry has played a pivotal role in understanding the compound's behavior at the molecular level. Advanced modeling techniques have provided insights into its conformational flexibility, hydrophobic interactions, and π-stacking capabilities, all of which are critical for predicting its biological activity.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile to enhance its therapeutic potential. Efforts are being made to improve its oral bioavailability and reduce potential toxicity through targeted modifications of its structure. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant breakthroughs in this area.
In conclusion, 1,3-dioxo...acetate represents a cutting-edge advancement in organic chemistry with vast implications for drug development and beyond. Its unique structure, combined with recent research findings, positions it as a key player in addressing some of the most pressing challenges in modern medicine.
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